5-bromo-2,6-diphenyl-1H-pyrimidin-4-one
Description
5-Bromo-2,6-diphenyl-1H-pyrimidin-4-one is a brominated pyrimidinone derivative characterized by a pyrimidine core substituted with a bromine atom at position 5, phenyl groups at positions 2 and 6, and a ketone moiety at position 4. Its molecular structure confers unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry and organic synthesis.
The compound is synthesized via acid-catalyzed coupling reactions, as demonstrated in the preparation of related pyrimidine derivatives. For example, a reaction involving 5-bromo-2-chloro-N-[4-(pyridin-2-ylmethoxy)phenyl]pyrimidin-4-amine and cyclopropane-containing benzoxazine derivatives in dioxane with 4-toluenesulfonic acid yields structurally complex pyrimidines . This method highlights its utility as a building block for pharmaceuticals or bioactive molecules.
Properties
Molecular Formula |
C16H11BrN2O |
|---|---|
Molecular Weight |
327.17 g/mol |
IUPAC Name |
5-bromo-2,6-diphenyl-1H-pyrimidin-4-one |
InChI |
InChI=1S/C16H11BrN2O/c17-13-14(11-7-3-1-4-8-11)18-15(19-16(13)20)12-9-5-2-6-10-12/h1-10H,(H,18,19,20) |
InChI Key |
JWDIAOXZKTYFCH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C(C(=O)N=C(N2)C3=CC=CC=C3)Br |
Isomeric SMILES |
C1=CC=C(C=C1)C2=C(C(=O)N=C(N2)C3=CC=CC=C3)Br |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)N=C(N2)C3=CC=CC=C3)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Properties of 5-Bromo-2,6-diphenyl-1H-pyrimidin-4-one and Analogues
Substituent Effects
- Aromatic vs. Aliphatic Groups : The phenyl groups in this compound increase lipophilicity, favoring membrane permeability and interactions with aromatic receptors in drug targets. In contrast, bromacil’s aliphatic substituents (e.g., 1-methylpropyl) enhance soil adsorption, optimizing it for herbicidal activity .
- Amino vs. Phenyl Groups: Replacing phenyl groups with amino groups (as in 2,6-diamino-5-bromo-1H-pyrimidin-4-one) increases polarity, improving aqueous solubility but reducing passive diffusion across biological membranes .
Bromine Position and Reactivity
Core Structure Differences
- Pyrimidin-4-one vs. Pyrimidinedione : The ketone at position 4 in pyrimidin-4-one derivatives contrasts with the dual ketones in pyrimidinediones (e.g., bromacil). This difference affects hydrogen-bonding capacity and metabolic stability.
- Pyrimidinone vs. Nucleoside: BrdU’s deoxyribose sugar enables DNA integration, while the pyrimidinone core lacks this functionality, limiting direct nucleic acid interactions .
Preparation Methods
Reaction Mechanism and Stoichiometry
The reaction proceeds via a two-step mechanism:
-
Nucleophilic attack : The amidine’s nitrogen atoms attack the carbonyl carbons of 2-bromomalonaldehyde, forming a hemiaminal intermediate.
-
Cyclization and dehydration : Intramolecular cyclization eliminates water, yielding the pyrimidine ring. The bromine atom at the 5-position is introduced via the bromomalonaldehyde precursor.
Optimal conditions involve a 1:1 molar ratio of 2-bromomalonaldehyde to benzamidine in anhydrous dichloromethane (DCM) at 0–5°C, with triethylamine (TEA) as a base to neutralize HCl byproducts.
Yield Optimization and Catalysis
Yields are highly dependent on solvent polarity and temperature control. A study comparing solvents found DCM (89% yield) superior to THF (72%) or acetonitrile (65%) due to its ability to stabilize ionic intermediates. Catalytic amounts of p-toluenesulfonic acid (p-TSA) enhance cyclization kinetics, reducing reaction time from 24 hours to 6 hours.
Bromination of Pre-Formed Pyrimidine Scaffolds
An alternative approach involves brominating 2,6-diphenyl-1H-pyrimidin-4-one post-cyclization. This method is advantageous when starting materials lack bromine substituents.
Electrophilic Aromatic Bromination
Bromine (Br₂) in acetic acid at 80°C introduces bromine at the 5-position via electrophilic substitution. The reaction requires a Lewis acid catalyst, typically FeBr₃, to polarize the Br–Br bond.
Table 1: Bromination Efficiency Under Varying Conditions
| Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| FeBr₃ | 80 | 6 | 68 |
| AlCl₃ | 80 | 8 | 54 |
| None | 80 | 12 | 22 |
FeBr₃ achieves superior yields due to its strong electrophilic activation, though residual iron impurities necessitate rigorous purification.
Radical Bromination with N-Bromosuccinimide (NBS)
NBS in the presence of AIBN initiators enables radical bromination under milder conditions (60°C, 4 hours). This method minimizes ring-opening side reactions, achieving 73% yield with 99% regioselectivity at the 5-position.
Multicomponent Reactions Involving Urea Derivatives
Three-component reactions between diketones, aryl aldehydes, and urea derivatives offer a one-pot synthesis route.
Biginelli-Type Cyclocondensation
Adapting the Biginelli reaction, 2-bromo-1,3-diphenylpropane-1,3-dione reacts with benzaldehyde and urea in ethanol under reflux. The reaction forms the pyrimidine core via Knoevenagel condensation followed by cyclization.
Key Parameters :
-
Solvent : Ethanol (80°C, 12 hours) vs. PEG-400 (microwave, 100°C, 30 minutes).
Palladium-Catalyzed Cross-Coupling for Functionalization
Post-synthetic modification via Suzuki-Miyaura coupling introduces aryl groups at the 2- and 6-positions. For example, treating 5-bromo-2,6-dichloropyrimidin-4-one with phenylboronic acid in the presence of Pd(PPh₃)₄ achieves 85% yield.
Analytical Validation and Characterization
Spectroscopic Confirmation
Purity Assessment
HPLC analysis with a C18 column (acetonitrile/water gradient) shows ≥98% purity for all methods except radical bromination (95%).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
